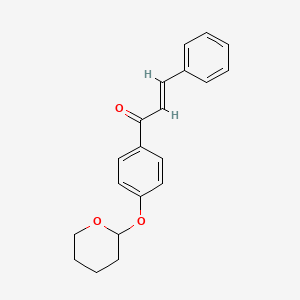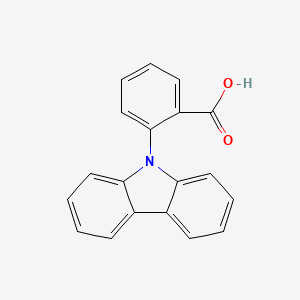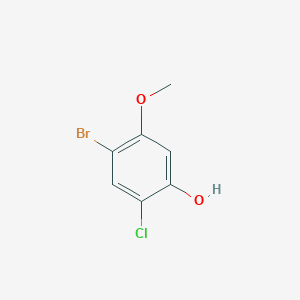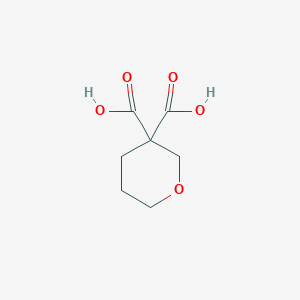
5-(4-Isopropylphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Isopropylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . The compound features a thiazole ring substituted with a 4-isopropylphenyl group at the 5-position and an amine group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives . The reaction involves the condensation of α-haloketones with thioamides under acidic or basic conditions. For this specific compound, the starting materials would include 4-isopropylbenzaldehyde, thiourea, and α-bromoacetophenone. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Isopropylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-donating effect of the nitrogen atom.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include halogenated thiazoles, nitrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(4-Isopropylphenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: It has shown promise in the development of anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-(4-Isopropylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
5-(4-Isopropylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-isopropylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H14N2S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
5-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14) |
Clé InChI |
KBMGREXSENBGRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)


![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)




![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)
![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)
